Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methoxycarbonyl group, and a phenyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material. This compound can be synthesized by the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with methoxycarbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-8-14(11-18)12-6-5-7-13(10-12)15(19)21-4/h5-7,10,14H,8-9,11H2,1-4H3 |
InChI Key |
AZXAUIJXSVWHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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